molecular formula C10H12N2O4S B6631622 3-(Cyclopropylsulfamoylamino)benzoic acid

3-(Cyclopropylsulfamoylamino)benzoic acid

Cat. No. B6631622
M. Wt: 256.28 g/mol
InChI Key: OLGYEYLENRIIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylsulfamoylamino)benzoic acid (CSA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSA is a sulfonamide derivative that has a cyclopropyl group attached to the sulfonamide nitrogen atom. This unique structure makes CSA an interesting molecule to study, as it exhibits a range of biological activities that can be exploited for various purposes. In

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfamoylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 3-(Cyclopropylsulfamoylamino)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(Cyclopropylsulfamoylamino)benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects
3-(Cyclopropylsulfamoylamino)benzoic acid has been shown to exhibit a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 3-(Cyclopropylsulfamoylamino)benzoic acid has been shown to reduce inflammation, pain, and tumor growth. 3-(Cyclopropylsulfamoylamino)benzoic acid has also been shown to stimulate plant growth and increase crop yield in agricultural studies. However, the exact biochemical and physiological effects of 3-(Cyclopropylsulfamoylamino)benzoic acid in humans are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Cyclopropylsulfamoylamino)benzoic acid in lab experiments is its unique structure, which allows it to exhibit a range of biological activities. 3-(Cyclopropylsulfamoylamino)benzoic acid is also relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one of the limitations of using 3-(Cyclopropylsulfamoylamino)benzoic acid in lab experiments is its potential toxicity, as it can cause adverse effects in high doses. Therefore, careful dose optimization and toxicity studies are necessary when using 3-(Cyclopropylsulfamoylamino)benzoic acid in lab experiments.

Future Directions

There are several future directions for the research on 3-(Cyclopropylsulfamoylamino)benzoic acid. One direction is to further investigate its potential applications in medicine, such as its use as an anti-inflammatory agent or drug delivery agent. Another direction is to investigate its potential applications in agriculture, such as its use as a herbicide or plant growth regulator. Additionally, there is potential for the development of new materials using 3-(Cyclopropylsulfamoylamino)benzoic acid as a building block. Further research is needed to fully understand the mechanism of action and safety profile of 3-(Cyclopropylsulfamoylamino)benzoic acid, which will enable its potential applications to be fully realized.

Synthesis Methods

The synthesis of 3-(Cyclopropylsulfamoylamino)benzoic acid involves the reaction of 3-aminobenzoic acid with cyclopropylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-(Cyclopropylsulfamoylamino)benzoic acid. The yield of 3-(Cyclopropylsulfamoylamino)benzoic acid synthesis is typically around 60-70%, and the purity of the final product can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

3-(Cyclopropylsulfamoylamino)benzoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(Cyclopropylsulfamoylamino)benzoic acid has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. 3-(Cyclopropylsulfamoylamino)benzoic acid has also been investigated for its potential use as a drug delivery agent, as it can form stable complexes with various drugs and enhance their solubility and bioavailability.
In agriculture, 3-(Cyclopropylsulfamoylamino)benzoic acid has been shown to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. 3-(Cyclopropylsulfamoylamino)benzoic acid has also been investigated for its potential use as a plant growth regulator, as it can stimulate plant growth and increase crop yield.
In material science, 3-(Cyclopropylsulfamoylamino)benzoic acid has been investigated for its potential use as a building block for the synthesis of new materials such as polymers and surfactants. 3-(Cyclopropylsulfamoylamino)benzoic acid can also be used as a template for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

properties

IUPAC Name

3-(cyclopropylsulfamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)7-2-1-3-9(6-7)12-17(15,16)11-8-4-5-8/h1-3,6,8,11-12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGYEYLENRIIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylsulfamoylamino)benzoic acid

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